N-butyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-butyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to N-butyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine. These synthesis procedures often involve novel approaches, such as using Brønsted-acidic ionic liquids as catalysts under solvent-free conditions, showcasing the compound's relevance in advancing synthetic chemistry methodologies (Tavakoli-Hoseini et al., 2011). Another study highlighted a one-pot regioselective synthesis utilizing ultrasound irradiation, emphasizing the compound's role in developing efficient synthetic processes (Kaping et al., 2020).
Biological Activities
The compound's derivatives have demonstrated significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Studies have identified specific pharmacophore sites responsible for these activities, providing insights into the design of novel therapeutic agents (Titi et al., 2020). For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against various cancer cell lines have led to promising anticancer agents, highlighting the compound's potential in cancer research (Chavva et al., 2013).
Antimicrobial and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidine derivatives, including structures similar to this compound, have been synthesized and evaluated as antimicrobial and anti-5-lipoxygenase agents. These studies contribute to the understanding of structure-activity relationships, potentially leading to new treatments for infectious diseases and inflammatory conditions (Rahmouni et al., 2016).
Corrosion Inhibition
In addition to its biological applications, derivatives of this compound have been explored as corrosion inhibitors, demonstrating the compound's versatility. These studies investigate the compounds' adsorption properties on metal surfaces, providing valuable insights for the development of protective coatings in industrial applications (Abdel Hameed et al., 2020).
Mechanism of Action
Target of Action
Compounds with a pyrazolo[1,5-a]pyrimidine core structure have been found to interact with various biological targets. For instance, some are known to bind to G-protein coupled receptors (GPCRs), ion channels, or enzymes such as kinases .
Mode of Action
The interaction between the compound and its target could lead to a change in the target’s activity. This could result in the initiation or inhibition of a signal transduction pathway, depending on the nature of the target and the type of interaction .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is a kinase, the compound could affect signal transduction pathways involved in cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and its interactions with transport proteins could affect how well it is absorbed and distributed within the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-butyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4/c1-3-4-10-22-14-11-12(2)23-17-15(13-8-6-5-7-9-13)16(18(19,20)21)24-25(14)17/h5-9,11,22H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUOKYBAYJYJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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